molecular formula C13H14ClN3O2S2 B2950897 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 850937-39-2

2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2950897
CAS No.: 850937-39-2
M. Wt: 343.84
InChI Key: NSJSVUBHOLJQDD-UHFFFAOYSA-N
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Description

2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophene moiety at position 5 and a piperidine-containing ethanone group at position 2 via a thioether linkage. Its molecular formula is C₁₃H₁₄ClN₃O₃S₂, with a molecular weight of 364.85 g/mol. The canonical SMILES representation is COC(=O)C(N1CCCCC1)SSC2=NN=C(O2)C3=CC=C(S3)Cl, and its InChI key is InChI=1S/C13H14ClN3O4S2/c14-10-5-4-9(22-10)12-15-16-13(21-12)23(19,20)8-11(18)17-6-2-1-3-7-17/h4-5H,1-3,6-8H2 .

The compound’s structure combines pharmacophoric motifs:

  • 1,3,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, enhancing bioavailability .
  • Piperidine-ethanone: Contributes to lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration .

Synthetic routes typically involve S-alkylation of oxadiazole-thiol intermediates with halogenated ethanones, confirmed via IR and mass spectrometry (e.g., molecular ion peak at m/z 361 for analogous compounds) .

Properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c14-10-5-4-9(21-10)12-15-16-13(19-12)20-8-11(18)17-6-2-1-3-7-17/h4-5H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJSVUBHOLJQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with thioether and piperidine moieties. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Key Findings
Target Compound : 2-((5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone 5-Chlorothiophene, oxadiazole, piperidine-ethanone Not explicitly reported in evidence Structural uniqueness may confer unexplored antimicrobial or anticancer potential .
1-(4-Chlorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-oxadiazol-2-yl)thio]ethanone (4d) Pyrimidine-thioether, chlorophenyl, oxadiazole Cytotoxic activity against cancer cells (IC₅₀: 12–18 μM) Cytotoxicity linked to electron-withdrawing substituents (e.g., Cl) enhancing DNA intercalation .
2-((5-(4-Chlorophenyl)-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone (11a) 4-Chlorophenyl, 4-methoxyphenyl, oxadiazole Antioxidant (DPPH scavenging: ~70% at 100 μM) Methoxy group enhances radical scavenging via electron donation .
2-((5-(5-Bromoindol-2-yl)-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone (4a) Bromoindole, bromophenyl, oxadiazole EGFR inhibition (IC₅₀: 8.2 μM) Bromine atoms improve hydrophobic interactions with kinase active sites .
2-((5-(Eugenol-derivative)-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (14) Allyl-methoxyphenoxy, piperidine-ethanone, oxadiazole Antiproliferative (GI₅₀: 5.3 μM against MCF-7 cells) Eugenol’s phenolic group enhances apoptosis via ROS generation .

Key Structural and Functional Insights:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, Br) improve cytotoxicity and kinase inhibition by enhancing electrophilic reactivity .
  • Electron-donating groups (e.g., methoxy) favor antioxidant activity through radical stabilization .
  • Heteroaromatic rings (e.g., pyrimidine, thiophene) modulate target selectivity. The target compound’s 5-chlorothiophene may offer unique π-π stacking interactions absent in phenyl-substituted analogs .

Piperidine vs. Other Amines :

  • Piperidine-containing derivatives (e.g., target compound, 14 ) exhibit superior CNS penetration compared to morpholine or pyrrolidine analogs due to optimal logP values (~2.5–3.0) .

Thioether Linkage :

  • The thioether (-S-) group enhances metabolic stability compared to ether (-O-) or methylene (-CH₂-) linkages, as seen in improved plasma half-life (t₁/₂ > 6 hours) for similar compounds .

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